3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepin-1-one core, substituted with phenylcarbonyl and pyridin-3-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylcarbonyl group: This step involves the acylation of the dibenzo[b,e][1,4]diazepin-1-one core using phenylcarbonyl chloride in the presence of a base such as pyridine.
Introduction of the pyridin-3-yl group: This can be done through a nucleophilic substitution reaction using a suitable pyridin-3-yl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-3-yl halide in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The uniqueness of 3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This includes differences in binding affinity, selectivity, and overall pharmacokinetic profile.
Properties
IUPAC Name |
2-benzoyl-9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-27(2)14-22-24(23(31)15-27)25(19-9-6-12-28-16-19)30-20-11-10-18(13-21(20)29-22)26(32)17-7-4-3-5-8-17/h3-13,16,25,29-30H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCXMFFQZVQJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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